molecular formula C11H11BrN2O2 B5246926 N'-(3-bromophenyl)-N-prop-2-enyloxamide

N'-(3-bromophenyl)-N-prop-2-enyloxamide

Cat. No.: B5246926
M. Wt: 283.12 g/mol
InChI Key: XGVCLRUKGCPCSK-UHFFFAOYSA-N
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Description

N’-(3-bromophenyl)-N-prop-2-enyloxamide is an organic compound that features a bromophenyl group and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-bromophenyl)-N-prop-2-enyloxamide typically involves the reaction of 3-bromobenzoyl chloride with propargylamine under basic conditions. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final oxamide product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for N’-(3-bromophenyl)-N-prop-2-enyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(3-bromophenyl)-N-prop-2-enyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce phenyl derivatives .

Scientific Research Applications

N’-(3-bromophenyl)-N-prop-2-enyloxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-bromophenyl)-N-prop-2-enyloxamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromophenyl)-N-methyloxamide
  • N-(3-bromophenyl)-N-ethyloxamide
  • N-(3-bromophenyl)-N-propylamide

Uniqueness

N’-(3-bromophenyl)-N-prop-2-enyloxamide is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The propenyl group can participate in additional reactions, such as polymerization and cross-linking, making the compound versatile for various applications .

Properties

IUPAC Name

N'-(3-bromophenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h2-5,7H,1,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVCLRUKGCPCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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